4-(2,4-Dimethylphenyl)-2-formylphenol
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKECTCWDNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685064 | |
| Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-87-6 | |
| Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Alkylation-Formylation
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes SN2 reactivity |
| Molar Ratio (Phenol:Alkylating Agent) | 1:1.3 | Reduces dimerization |
| Reaction Time | 8–12 hours | Ensures >95% conversion |
This method achieved 75–80% crude yield for analogous compounds, with isolated yields >70% after crystallization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Vilsmeier-Haack | 70–75 | >98 | Single-step, high purity | Limited to electron-rich substrates |
| Nucleophilic Substitution | 75–80 | 97–99 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Friedel-Crafts | 60–65 | 90–95 | Direct coupling | Poor regioselectivity |
Industrial-Scale Considerations
Solvent and Waste Management
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), in solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: 4-(2,4-Dimethylphenyl)-2-carboxyphenol.
Reduction: 4-(2,4-Dimethylphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2,4-Dimethylphenyl)-2-nitrophenol, 4-(2,4-Dimethylphenyl)-2-bromophenol.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Notes
Comparisons are based on structural analogs and substituent effects.
Substituent Impact: Electron-donating methyl groups may stabilize the phenolic ring, while the formyl group could participate in Schiff base formation, a common motif in antimicrobial agents .
Research Gaps : Further studies are needed to elucidate the compound’s synthesis, stability, and biological efficacy.
Q & A
Basic: What are the standard synthetic protocols for 4-(2,4-Dimethylphenyl)-2-formylphenol, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step cross-coupling reactions , such as Suzuki-Miyaura coupling, to assemble the biphenyl core. For example:
Step 1 : Coupling 2,4-dimethylphenylboronic acid with a halogenated salicylaldehyde derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .
Step 2 : Formylation via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF .
Purity Assurance : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and validate with HPLC (>95% purity). Confirm structure via NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹) .
Basic: How is this compound characterized spectroscopically?
Answer:
A combination of techniques is employed:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and aldehyde groups (δ ~10 ppm). Substituent effects (e.g., methyl groups at δ 2.2–2.5 ppm) help confirm regiochemistry .
- FT-IR : Detect formyl (C=O, ~1680 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₅H₁₄O₂ (calc. 242.0943) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the formylation step?
Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:
- Temperature Control : Perform formylation at 0–5°C to suppress side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. TiCl₄) to enhance electrophilicity .
- Protection/Deprotection : Temporarily protect the phenol group (e.g., as a silyl ether) before formylation .
Validate optimization via kinetic studies (e.g., in situ IR monitoring) .
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Conflicting data (e.g., unexpected NOESY correlations or splitting patterns) may arise from conformational flexibility or impurities. Solutions:
- Multi-Technique Validation : Cross-check NMR with FT-Raman or X-ray crystallography (if crystalline) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or vibrational modes and compare with experimental data .
- Advanced Purification : Employ preparative HPLC to isolate stereoisomers or byproducts .
Advanced: What strategies are recommended for studying the biological activity of this compound?
Answer:
Given structural analogs’ reported antimicrobial and anticancer properties , design:
- In Vitro Assays : Test against bacterial strains (e.g., S. aureus, MIC determination) or cancer cell lines (e.g., MTT assay on HeLa cells) .
- Mechanistic Studies : Use molecular docking to predict interactions with targets (e.g., cytochrome P450 enzymes or tubulin) .
- SAR Analysis : Synthesize derivatives (e.g., replacing methyl with halogens) to correlate substituents with activity .
Advanced: How can researchers assess the environmental impact of this compound?
Answer:
Follow OECD guidelines for:
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀ determination) .
- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
- QSAR Modeling : Predict logP and bioaccumulation potential via software like EPI Suite .
Advanced: What computational methods are suitable for predicting the reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study frontier orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvent interactions (e.g., in DMSO) to predict solubility or aggregation behavior .
- QSAR : Build models using descriptors like polar surface area or molar refractivity to forecast biological activity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigation steps:
- Standardize Protocols : Adopt CLSI guidelines for antimicrobial assays .
- Purity Reassessment : Re-analyze compounds via LC-MS to confirm absence of bioactive impurities .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
